

Unveiling Intermolecular Landscapes: A Guide to Hirshfeld Surface Analysis of Dicarboxamide Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Furan-2,5-dicarboxamide*

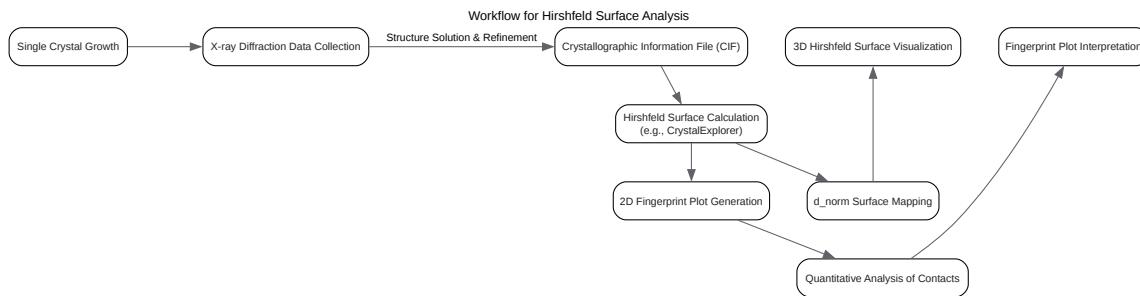
Cat. No.: *B053072*

[Get Quote](#)

For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules in a crystal lattice is paramount. The nature and strength of intermolecular contacts dictate crucial solid-state properties, including solubility, stability, and bioavailability. This guide provides a comprehensive overview of Hirshfeld surface analysis, a powerful tool for visualizing and quantifying these interactions, with a specific focus on dicarboxamide crystals. We will delve into the quantitative data derived from experimental studies, outline the underlying experimental protocols, and compare this method with other analytical techniques.

Hirshfeld Surface Analysis: Quantifying Intermolecular Contacts in Dicarboxamide Crystals

Hirshfeld surface analysis is a computational method that partitions crystal space into regions associated with individual molecules, providing a unique and insightful way to visualize and quantify intermolecular interactions.^{[1][2]} The surface is generated based on the electron distribution of a molecule in a crystal, allowing for the mapping of various properties onto it.^[3] A recent study on dicarboxamide crystals, specifically 3,5-pyridinedicarboxamide (PDC), 2,5-thiophenedicarboxamide (TDC), and 2,5-furandicarboxamide (FDC), provides valuable quantitative data on the percentage contribution of different intermolecular contacts to the overall crystal packing.^{[4][5]}


This analysis reveals the subtle yet significant influence of heteroatoms within the aromatic spacer on the resulting hydrogen bonding networks and other non-covalent interactions.[4][5] The dicarboxamides investigated in this study were crystallized from methanol (PDC, TDC, and FDC-solv) or obtained through sublimation (FDC-sUBL).[5]

Dicarboxamide Crystal	H···H	O···H/H···O	C···H/H···C	N···H/H···N	Other Contacts
PDC	25.9%	46.5%	14.2%	1.4%	12.0% (C···C, C···N, N···O)
TDC	42.1%	34.6%	10.2%	-	13.1% (C···C, S···H, S···C)
FDC-solv (monohydrate)	32.4%	46.8%	10.8%	-	10.0% (C···C, O···O)
FDC-sUBL	37.7%	37.6%	12.3%	-	12.4% (C···C, C···O)

Table 1. Percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for various dicarboxamide crystals. Data sourced from the single-crystal structure analysis of these compounds.[4][5]

The Experimental and Computational Workflow

The generation of Hirshfeld surfaces and the subsequent analysis of intermolecular contacts involve a combination of experimental X-ray diffraction and computational analysis. The general workflow is outlined below.

[Click to download full resolution via product page](#)

Figure 1. A schematic diagram illustrating the key steps involved in Hirshfeld surface analysis, from single crystal growth to the final visualization and quantification of intermolecular contacts.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: High-quality single crystals of the dicarboxamide compounds are grown using suitable techniques such as slow evaporation from a solvent (e.g., methanol) or sublimation.[5]
- Data Collection: A selected single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K or room temperature) using a monochromatic X-ray source.
- Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, resulting in a Crystallographic Information File (CIF). This file contains

the precise atomic coordinates of the molecule in the crystal lattice.

Computational Protocol: Hirshfeld Surface Analysis with CrystalExplorer

The CIF file serves as the input for the computational analysis, which is typically performed using software like CrystalExplorer.[\[4\]](#)[\[6\]](#)

- Hirshfeld Surface Calculation: The software calculates the Hirshfeld surface for a molecule within the crystal structure.[\[3\]](#) This surface is defined as the region in space where the contribution of the molecule's electron density to the total crystal electron density is greater than or equal to the contribution from all other molecules.[\[2\]](#)
- d_norm Mapping: The property d_norm is mapped onto the Hirshfeld surface. d_norm is a normalized contact distance that combines the distances from a point on the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), white regions represent contacts around the van der Waals separation, and blue regions indicate longer contacts.[\[7\]](#)
- 2D Fingerprint Plots: These plots are a two-dimensional representation of all the intermolecular contacts on the Hirshfeld surface, plotting d_e versus d_i.[\[6\]](#) They provide a summary of the nature and frequency of different types of contacts. Specific spikes and patterns in the fingerprint plot are characteristic of particular interactions, such as hydrogen bonds.[\[1\]](#)
- Quantitative Analysis: The 2D fingerprint plots can be decomposed to show the percentage contribution of different atom···atom contacts to the total Hirshfeld surface area.[\[5\]](#) This provides a quantitative measure of the importance of various intermolecular interactions in the crystal packing.

Comparison with Alternative Methods

While Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts, other computational methods can provide complementary information, particularly regarding the energetic aspects of these interactions.

Method	Description	Information Provided
Hirshfeld Surface Analysis	Partitions crystal space based on molecular electron density to visualize and quantify intermolecular contacts.[1][2]	Provides a visual representation of intermolecular contacts, their relative closeness (d_norm), and a quantitative breakdown of the percentage contribution of different atom-pair contacts to the molecular surface.[5][6]
Interaction Energy Calculations (CrystalExplorer)	Computes pairwise interaction energies between a central molecule and its neighbors using quantum mechanical calculations (e.g., B3LYP/6-31G(d,p)).[8]	Quantifies the strength of individual intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in kJ/mol. These energies can be decomposed into electrostatic, polarization, dispersion, and repulsion components.[8]
Quantum Theory of Atoms in Molecules (QTAIM)	Analyzes the topology of the electron density to identify and characterize chemical bonds and intermolecular interactions based on the presence of bond critical points.[9][10]	Provides a rigorous quantum mechanical description of interactions, allowing for the characterization of their nature (e.g., covalent, ionic, hydrogen bond) and an estimation of their strength based on the properties at the bond critical point.
Non-Covalent Interaction (NCI) Plot	A visualization method that reveals non-covalent interactions in real space based on the electron density and its derivatives.[3][11]	Generates 3D isosurfaces that highlight regions of attractive (e.g., hydrogen bonding, van der Waals) and repulsive interactions, color-coded by their strength.
PIXEL Method	A semi-classical method for calculating intermolecular interaction energies by	Offers a computationally less expensive way to estimate lattice and interaction energies

partitioning the energy into coulombic, polarization, dispersion, and repulsion components based on electron densities of isolated molecules.[9][10] compared to full quantum mechanical calculations, providing insights into the contributions of different energy components to crystal stability.

Table 2. Comparison of Hirshfeld surface analysis with other methods for studying intermolecular interactions in crystals.

Conclusion

Hirshfeld surface analysis provides an unparalleled visual and quantitative framework for understanding the complex network of intermolecular contacts in dicarboxamide crystals. By integrating experimental X-ray diffraction data with sophisticated computational tools, researchers can gain deep insights into the factors governing crystal packing. While alternative methods such as interaction energy calculations and QTAIM offer complementary energetic perspectives, the intuitive and comprehensive nature of Hirshfeld surface analysis makes it an indispensable tool in the fields of crystal engineering, materials science, and drug development. The ability to dissect and quantify the contributions of various non-covalent interactions is crucial for the rational design of crystalline materials with desired physicochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 3. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC

[pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal structure, Hirshfeld surface analysis, interaction energy and DFT calculations and energy frameworks of methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of intermolecular interactions in cocrystals and a pair of polymorphous cocrystal hydrates from 1,4-dihydroquinoxaline-2,3-dione and 1H-benzo[d]imidazol-2(3H)-one with 2,5-dihydroxy-1,4-benzoquinones: a combined X-ray structural and theoretical analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Quantitative analysis of intermolecular interactions in orthorhombic rubrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling Intermolecular Landscapes: A Guide to Hirshfeld Surface Analysis of Dicarboxamide Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b053072#hirshfeld-surface-analysis-of-intermolecular-contacts-in-dicarboxamide-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com